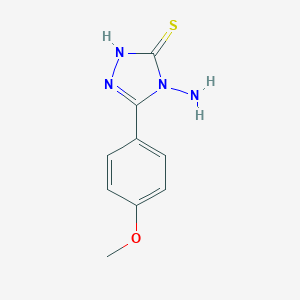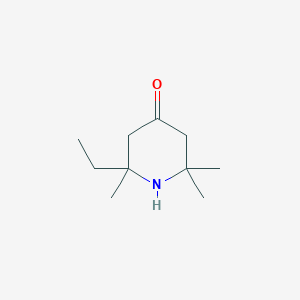
3,4-Dimethylphenylthioethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethylphenylthioethanol is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and a thioethanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylphenylthioethanol typically involves the reaction of 3,4-dimethylphenylthiol with ethylene oxide under basic conditions. The reaction proceeds as follows: [ \text{3,4-Dimethylphenylthiol} + \text{Ethylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may involve continuous flow reactors to ensure consistent product quality.
Types of Reactions:
-
Oxidation: this compound can undergo oxidation to form the corresponding sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid. [ \text{this compound} + \text{Oxidizing agent} \rightarrow \text{Sulfoxide/Sulfone} ]
-
Reduction: The compound can be reduced to form the corresponding thiol. Reducing agents such as lithium aluminum hydride can be used. [ \text{this compound} + \text{Reducing agent} \rightarrow \text{3,4-Dimethylphenylthiol} ]
-
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other nucleophiles. [ \text{this compound} + \text{Nucleophile} \rightarrow \text{Substituted product} ]
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 3,4-Dimethylphenylthiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,4-Dimethylphenylthioethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism by which 3,4-Dimethylphenylthioethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thioethanol group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl ring with methyl substitutions can enhance the compound’s binding affinity and specificity towards certain molecular targets.
類似化合物との比較
Phenylthioethanol: Lacks the methyl groups, resulting in different chemical and biological properties.
3,4-Dimethylphenol: Lacks the thioethanol group, affecting its reactivity and applications.
4-Methylphenylthioethanol: Has only one methyl group, leading to variations in its chemical behavior and applications.
Uniqueness: 3,4-Dimethylphenylthioethanol is unique due to the presence of both the thioethanol group and the two methyl groups on the phenyl ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
特性
IUPAC Name |
2-(3,4-dimethylphenyl)sulfanylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-4,7,11H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLKXJDHOQHDHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SCCO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B177905.png)


